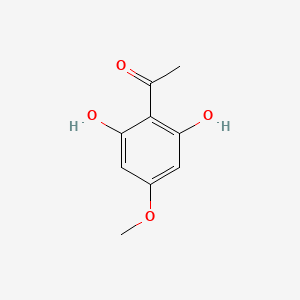

2,6-Dihydroxy-4-methoxyacetophenone

Description

2',6'-Dihydroxy-4'-methoxyacetophenone has been reported in Kalmia latifolia and Sanguisorba minor with data available.

Properties

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSGTWUNURZTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226044 | |

| Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7507-89-3 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7507-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylphloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | phloretin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-METHYLPHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H3LB8M6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 2,6-Dihydroxy-4-methoxyacetophenone in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-4-methoxyacetophenone is a naturally occurring phenolic compound that has garnered scientific interest due to its biological activities, particularly its role as a phytoalexin. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, forming a key component of their defense mechanisms. This technical guide provides a comprehensive overview of the natural occurrence of 2,6-dihydroxy-4-methoxyacetophenone in the plant kingdom, detailing its quantification, isolation methodologies, and the biosynthetic and signaling pathways that govern its production. This information is critical for researchers in natural product chemistry, plant pathology, and drug development seeking to understand and harness the therapeutic potential of this bioactive molecule.

Natural Occurrence and Quantitative Data

2,6-Dihydroxy-4-methoxyacetophenone has been identified in a limited number of plant species, with its most well-documented presence in the Rosaceae family. It has also been detected in other plant tissues and fruits, although comprehensive quantitative data across a wide range of species is still an area of active research.

Table 1: Natural Occurrence of 2,6-Dihydroxy-4-methoxyacetophenone in Plants

| Family | Species | Plant Part | Method of Detection | Reference(s) |

| Rosaceae | Sanguisorba minor (Salad Burnet) | Roots | TLC, UV, MS, ¹H NMR | [1] |

| Ericaceae | Kalmia latifolia (Mountain Laurel) | Not specified | Not specified | [2] |

| Rutaceae | Citrus sinensis (Sweet Orange) | Fruit | Not specified | |

| Rosaceae | Prunus domestica (European Plum) | Fruit | Not specified |

Table 2: Biological Activity Data of 2,6-Dihydroxy-4-methoxyacetophenone

| Biological Activity | Test Organism | Value | Reference(s) |

| Antifungal (Spore Germination Inhibition) | Botrytis cinerea | ED₅₀ = 45 µM | [3] |

| Antifungal (Spore Germination Inhibition) | Phomopsis perniciosa | ED₅₀ = 410 µM | [3] |

Experimental Protocols

The isolation and quantification of 2,6-dihydroxy-4-methoxyacetophenone from plant sources require specific and detailed experimental procedures. The following protocols are based on established methodologies for the extraction and analysis of phenolic compounds from plant matrices.

Protocol 1: Extraction of 2,6-Dihydroxy-4-methoxyacetophenone from Sanguisorba minor Roots

This protocol is adapted from the general principles of phytoalexin extraction.

-

Plant Material Preparation:

-

Freshly harvested roots of Sanguisorba minor are thoroughly washed with distilled water to remove soil and debris.

-

The roots are then blotted dry and finely chopped.

-

For elicitation studies, the root tissues can be inoculated with a fungal spore suspension (e.g., Botrytis cinerea) and incubated for a specific period (e.g., 48-72 hours) to induce phytoalexin production[4].

-

-

Extraction:

-

The prepared root material (e.g., 100 g) is homogenized in a blender with a suitable solvent, such as methanol or ethanol (e.g., 500 mL).

-

The homogenate is transferred to an Erlenmeyer flask and stirred at room temperature for 24 hours in the dark.

-

The mixture is then filtered through Whatman No. 1 filter paper. The residue is re-extracted twice with the same solvent to ensure complete extraction.

-

-

Solvent Partitioning and Concentration:

-

The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. 2,6-dihydroxy-4-methoxyacetophenone is expected to be enriched in the ethyl acetate fraction.

-

Each fraction is dried over anhydrous sodium sulfate and evaporated to dryness.

-

Protocol 2: Quantification of 2,6-Dihydroxy-4-methoxyacetophenone using High-Performance Liquid Chromatography (HPLC)

This is a generalized HPLC method that can be optimized for the specific analysis of 2,6-dihydroxy-4-methoxyacetophenone.

-

Instrumentation and Columns:

-

An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is required.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

A gradient elution is typically employed to achieve good separation. An example gradient is as follows:

-

0-5 min: 10% B

-

5-25 min: 10-80% B

-

25-30 min: 80% B

-

30-35 min: 80-10% B (column re-equilibration)

-

-

The flow rate is typically set at 1.0 mL/min, and the column temperature is maintained at 25-30°C.

-

-

Detection and Quantification:

-

The detection wavelength should be set at the maximum absorbance of 2,6-dihydroxy-4-methoxyacetophenone. The UV spectrum of the compound should be determined, but a common wavelength for phenolic compounds is around 280 nm.

-

A calibration curve is constructed using a series of standard solutions of purified 2,6-dihydroxy-4-methoxyacetophenone of known concentrations.

-

The concentration of the compound in the plant extract is determined by comparing its peak area with the calibration curve.

-

Signaling and Biosynthetic Pathways

Elicitor-Induced Signaling Pathway for Phytoalexin Biosynthesis

As a phytoalexin, the biosynthesis of 2,6-dihydroxy-4-methoxyacetophenone is induced in response to pathogen attack. The following diagram illustrates a generalized signaling cascade initiated by the recognition of a pathogen-associated molecular pattern (PAMP) or elicitor.

Proposed Biosynthetic Pathway of 2,6-Dihydroxy-4-methoxyacetophenone

The biosynthesis of acetophenones in plants is generally understood to originate from the phenylpropanoid pathway[5]. The specific enzymatic steps leading to 2,6-dihydroxy-4-methoxyacetophenone are not yet fully elucidated but are proposed to involve the polyketide pathway. The following diagram outlines a plausible biosynthetic route.

Conclusion

2,6-Dihydroxy-4-methoxyacetophenone represents a valuable natural product with demonstrated antifungal properties, positioning it as a compound of interest for both agricultural and pharmaceutical applications. Its role as a phytoalexin in plants like Sanguisorba minor underscores its importance in plant defense and provides a model system for studying induced resistance. Further research is warranted to fully elucidate its biosynthetic pathway, explore its presence in a wider range of plant species, and comprehensively evaluate its pharmacological potential. The protocols and pathways detailed in this guide offer a foundational resource for scientists and researchers to advance the understanding and application of this promising bioactive molecule.

References

- 1. scilit.com [scilit.com]

- 2. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2',6'-Dihydroxy-4'-methoxyacetophenone | CAS:7507-89-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of 2,6-Dihydroxy-4-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,6-Dihydroxy-4-methoxyacetophenone. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and known biological activities, including its roles as a phytoalexin with antifungal and anti-inflammatory properties. Detailed experimental protocols for its synthesis, purification, and analysis are also provided, along with graphical representations of its known mechanisms of action to facilitate a deeper understanding of its therapeutic potential.

Physical and Chemical Properties

2,6-Dihydroxy-4-methoxyacetophenone, also known as 4-O-Methylphloracetophenone, is a naturally occurring phenolic compound. It belongs to the class of acetophenones and is characterized by a benzene ring substituted with two hydroxyl groups, one methoxy group, and an acetyl group.

Table 1: Physicochemical Properties of 2,6-Dihydroxy-4-methoxyacetophenone

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| CAS Number | 7507-89-3 | |

| Melting Point | 141 - 142 °C | |

| Appearance | Solid | |

| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | |

| InChI | InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 | |

| InChIKey | GKSGTWUNURZTKD-UHFFFAOYSA-N | |

| SMILES | CC(=O)C1=C(C=C(C=C1O)OC)O |

Spectral Data

The structural elucidation of 2,6-Dihydroxy-4-methoxyacetophenone is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for 2,6-Dihydroxy-4-methoxyacetophenone

| Technique | Key Peaks/Signals | Source |

| ¹H NMR | Signals corresponding to methyl protons, aromatic protons, and hydroxyl protons. | |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, methyl carbon of the acetyl group, and methoxy carbon. | |

| FTIR (ATR) | Characteristic peaks for O-H stretching (hydroxyl groups), C=O stretching (carbonyl group), C-O stretching (methoxy group), and aromatic C=C stretching. | |

| GC-MS | Molecular ion peak (M⁺) at m/z 182, with a prominent fragment at m/z 167. |

Experimental Protocols

Synthesis via Hoesch Reaction

The synthesis of 2,6-Dihydroxy-4-methoxyacetophenone can be achieved through a modified Hoesch reaction, which is a type of Friedel-Crafts acylation. This method involves the reaction of a polyhydroxy- or polyalkoxyphenol with a nitrile in the presence of a Lewis acid catalyst.

Protocol:

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3-dihydroxy-5-methoxybenzene (phloroglucinol monomethyl ether) in a suitable anhydrous solvent (e.g., diethyl ether).

-

Catalyst Addition: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as anhydrous zinc chloride or aluminum chloride.

-

Acylation: While stirring vigorously, add a stoichiometric amount of acetonitrile dropwise to the cooled mixture.

-

Reaction: Allow the reaction to proceed at a controlled temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is hydrolyzed by pouring it onto a mixture of ice and dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Purification by Recrystallization

Protocol:

-

Dissolution: Dissolve the crude 2,6-Dihydroxy-4-methoxyacetophenone in a minimal amount of a hot solvent (e.g., ethanol).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Analytical Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is completely dissolved to obtain a homogeneous solution.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

For solid samples, Attenuated Total Reflectance (ATR)-FTIR is a convenient method. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty ATR crystal before analyzing the sample.

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be necessary.

Data Acquisition:

-

Inject the sample into a GC-MS system equipped with a suitable capillary column.

-

Use an appropriate temperature program for the GC to ensure good separation.

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode.

Biological Activity and Signaling Pathways

2,6-Dihydroxy-4-methoxyacetophenone has been identified as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Its biological activities include antifungal, anti-inflammatory, and antileishmanial effects.

Anti-inflammatory Activity

Studies on the structurally related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, have shown that it exerts anti-inflammatory effects by modulating the response of macrophages and neutrophils. It significantly reduces the production of pro-inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and nitric oxide. Furthermore, it has been observed to modulate the expression of the adhesion molecule L-selectin (CD62L) on neutrophils.

Antifungal and Antileishmanial Activity

As a phytoalexin, 2,6-Dihydroxy-4-methoxyacetophenone contributes to the plant's defense against fungal pathogens. The general mechanism of action for phytoalexins involves the disruption of the pathogen's cellular processes. This can include damaging the cell membrane, inhibiting metabolic pathways, or preventing reproduction.

A structurally related chalcone has demonstrated activity against Leishmania amazonensis by altering the parasite's sterol biosynthesis. This leads to an accumulation of early sterol precursors and a reduction in essential C-14 demethylated and C-24 alkylated sterols.

Spectroscopic Profile of 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dihydroxy-4-methoxyacetophenone, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, natural product chemistry, and drug discovery.

Introduction

2,6-Dihydroxy-4-methoxyacetophenone, also known as 4-O-methylphloracetophenone, is a phenolic ketone that serves as a versatile building block in organic synthesis. Its structural motif is found in a variety of natural products and pharmacologically active molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of research and development endeavors. This guide presents a consolidated summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,6-Dihydroxy-4-methoxyacetophenone.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Note: While the existence of IR spectra is noted in spectral databases, detailed experimental data with peak assignments for 2,6-Dihydroxy-4-methoxyacetophenone is not currently published in accessible literature.

Table 3: Mass Spectrometry (MS) Data[1]

| Technique | Ionization Mode | Key m/z Values |

| GC-MS | EI | 182 (M⁺), 167 |

| MS/MS | ESI (-) | 181 ([M-H]⁻), 166, 138, 123 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for acetophenone derivatives. The specific parameters may vary depending on the instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a standard probe, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to approximately 12-15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds or a direct infusion probe with an electrospray ionization (ESI) source for less volatile or thermally labile compounds.

-

Instrumentation: Employ a mass spectrometer capable of providing the desired mass accuracy and fragmentation information (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition:

-

GC-MS (Electron Ionization - EI): Acquire mass spectra over a suitable mass range (e.g., m/z 40-500) as the compound elutes from the GC column.

-

ESI-MS: Infuse the sample solution into the ESI source and acquire the mass spectrum in either positive or negative ion mode. For MS/MS analysis, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Interpretation and Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthetic organic compound like 2,6-Dihydroxy-4-methoxyacetophenone.

Caption: A flowchart illustrating the typical workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

Biosynthesis Pathway of 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-4-methoxyacetophenone, also known as 4-O-methylphloracetophenone, is a naturally occurring phenolic compound belonging to the acetophenone class.[1] It has been identified in various plant species and is recognized as a phytoalexin, playing a role in plant defense mechanisms. The structural backbone of this molecule suggests its origin from the polyketide biosynthetic pathway, a common route for the synthesis of a wide array of aromatic compounds in plants and microorganisms. This technical guide provides a detailed overview of the putative biosynthetic pathway of 2,6-dihydroxy-4-methoxyacetophenone, drawing upon established knowledge of polyketide and phenylpropanoid metabolism. While specific enzymes for this exact molecule are not yet fully characterized, this guide outlines the key enzymatic steps, proposes a logical reaction sequence, and provides representative experimental protocols based on analogous well-studied pathways.

Proposed Biosynthetic Pathway

The biosynthesis of 2,6-dihydroxy-4-methoxyacetophenone is hypothesized to proceed in two major stages:

-

Formation of the Phloroglucinol Core via a Type III Polyketide Synthase (PKS): This stage involves the assembly of a polyketide chain from simple precursors, followed by intramolecular cyclization to form the characteristic dihydroxyphenyl ring.

-

Regiospecific O-methylation by an O-Methyltransferase (OMT): A methyl group is transferred from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the phloroglucinol ring to yield the final product.

A schematic representation of this proposed pathway is detailed below.

Caption: A diagram illustrating the proposed biosynthetic pathway of 2,6-Dihydroxy-4-methoxyacetophenone.

Core Enzymatic Steps and Homologous Systems

Acetophenone Synthase (A Type III Polyketide Synthase)

The initial and rate-limiting step is catalyzed by a Type III Polyketide Synthase (PKS). These enzymes are homodimeric and utilize a Cys-His-Asn catalytic triad to perform iterative decarboxylative condensations of malonyl-CoA units with a starter molecule, in this case, acetyl-CoA.

-

Reaction: Acetyl-CoA + 3 Malonyl-CoA → 2,4,6-Trihydroxyacetophenone + 4 CoASH + 3 CO₂

-

Mechanism: The biosynthesis is initiated with the loading of an acetyl-CoA starter unit onto the active site cysteine of the PKS. This is followed by three successive rounds of condensation with malonyl-CoA as the extender unit. The resulting linear tetraketide intermediate undergoes an intramolecular C2-C7 aldol cyclization, followed by aromatization to yield the phloracetophenone core.

-

Homologous Enzyme: While a specific acetophenone synthase for this pathway has not been isolated, stilbene synthases (STS) from Pinus species, such as Pinus strobus, are well-characterized Type III PKSs that provide a strong model.[2] These enzymes catalyze a similar condensation and cyclization reaction, albeit with different starter CoAs (e.g., cinnamoyl-CoA or p-coumaroyl-CoA).[3] The kinetic properties of a stilbene synthase from Pinus strobus (PSSTS2) have been reported, showing a preference for cinnamoyl-CoA.[3]

Phloroglucinol O-Methyltransferase (OMT)

The final step in the biosynthesis is the regiospecific methylation of the 4-hydroxyl group of 2,4,6-trihydroxyacetophenone. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

-

Reaction: 2,4,6-Trihydroxyacetophenone + SAM → 2,6-Dihydroxy-4-methoxyacetophenone + SAH

-

Mechanism: The OMT enzyme binds both the phloracetophenone substrate and the methyl donor, SAM. The enzyme's active site positions the 4-hydroxyl group for a nucleophilic attack on the methyl group of SAM, leading to the formation of the methylated product and S-adenosyl-L-homocysteine (SAH).

-

Homologous Enzyme: A well-characterized analogous enzyme is the Phloroglucinol O-Methyltransferase (POMT) from Rosa chinensis.[4] This enzyme is involved in the biosynthesis of 1,3,5-trimethoxybenzene and specifically methylates phloroglucinol.[4] The substrate specificity of POMT is narrow, showing high activity towards phloroglucinol and limited activity with other phenolic compounds.[4]

Quantitative Data

Specific quantitative data for the enzymes directly involved in 2,6-dihydroxy-4-methoxyacetophenone biosynthesis is not yet available in the literature. However, data from homologous enzymes can provide an estimate of their potential catalytic efficiencies.

| Enzyme (Homologous) | Substrate | Km (µM) | kcat (s-1) | Organism | Reference |

| Stilbene Synthase (PSSTS2) | Cinnamoyl-CoA | 1.1 | N/A | Pinus strobus | [3] |

| Stilbene Synthase (PDSTS2) | p-Coumaroyl-CoA | 2.9 | N/A | Pinus densiflora | [3] |

| Phloroglucinol O-Methyltransferase (POMT) | Phloroglucinol | 5.6 | N/A | Rosa chinensis | [5] |

N/A: Data not available in the cited literature.

Experimental Protocols

The following protocols are based on established methods for the characterization of Type III PKSs and OMTs and can be adapted for the study of the biosynthesis of 2,6-dihydroxy-4-methoxyacetophenone.

Heterologous Expression and Purification of a Candidate Acetophenone Synthase (Type III PKS)

This protocol describes the expression of a candidate PKS gene in E. coli and its subsequent purification.

Caption: A workflow diagram for the heterologous expression and purification of a candidate Acetophenone Synthase.

-

Gene Isolation and Cloning:

-

Isolate total RNA from a plant source known to produce 2,6-dihydroxy-4-methoxyacetophenone (e.g., young needles of Pinus strobus).

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Design degenerate primers based on conserved regions of known Type III PKSs or utilize sequence information from transcriptome analysis to amplify the full-length cDNA of the candidate acetophenone synthase.

-

Clone the amplified PCR product into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Transform the resulting plasmid into an E. coli expression strain like BL21(DE3).

-

-

Protein Expression:

-

Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to culture at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein expression.

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

-

Protein Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

-

Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

-

Enzyme Assay for Acetophenone Synthase Activity

This assay measures the formation of the phloracetophenone product from acetyl-CoA and malonyl-CoA.

-

Reaction Mixture:

-

100 mM Potassium Phosphate buffer (pH 7.0)

-

100 µM Acetyl-CoA

-

200 µM Malonyl-CoA

-

1-5 µg of purified recombinant acetophenone synthase

-

Total volume: 100 µL

-

-

Procedure:

-

Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of 20% HCl.

-

Extract the product with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the product by HPLC-UV.

-

Enzyme Assay for Phloroglucinol O-Methyltransferase Activity

This assay measures the methylation of 2,4,6-trihydroxyacetophenone using radiolabeled SAM.[4]

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

100 µM 2,4,6-Trihydroxyacetophenone

-

10 µM S-adenosyl-L-[methyl-¹⁴C]methionine (specific activity ~50 mCi/mmol)

-

1-5 µg of purified recombinant OMT

-

Total volume: 50 µL

-

-

Procedure:

-

Combine all reagents except the enzyme and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified OMT.

-

Incubate at 30°C for 20-30 minutes.

-

Stop the reaction by adding 5 µL of 2N HCl.

-

Extract the radiolabeled product with 100 µL of ethyl acetate.

-

Centrifuge to separate the phases and transfer a portion of the organic layer to a scintillation vial.

-

Quantify the radioactivity using a liquid scintillation counter.

-

HPLC-UV Method for Quantification of 2,6-Dihydroxy-4-methoxyacetophenone

This method can be used to quantify the final product in enzyme assays or plant extracts.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Example Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

Quantification: Generate a standard curve using a purified standard of 2,6-dihydroxy-4-methoxyacetophenone of known concentrations.

Conclusion

The biosynthesis of 2,6-dihydroxy-4-methoxyacetophenone is proposed to be a two-step process involving a Type III polyketide synthase and an O-methyltransferase. While the specific enzymes have not been definitively identified, this guide provides a robust framework based on well-characterized homologous systems. The provided experimental protocols offer a starting point for the heterologous expression, purification, and characterization of the candidate enzymes involved in this pathway. Further research, including gene discovery in relevant plant species and detailed biochemical characterization of the identified enzymes, will be crucial to fully elucidate the intricacies of 2,6-dihydroxy-4-methoxyacetophenone biosynthesis. This knowledge will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and related valuable phenolic compounds.

References

- 1. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular and enzymatic characterization of two stilbene synthases from Eastern white pine (Pinus strobus). A single Arg/His difference determines the activity and the pH dependence of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

An In-depth Technical Guide to 2,6-Dihydroxy-4-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2,6-Dihydroxy-4-methoxyacetophenone, a notable member of the acetophenone class of organic compounds, is distinguished by its dihydroxy and methoxy substitutions on the phenyl ring.[1] Its formal IUPAC name is 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone .[1] This compound is also commonly referred to by its synonym, 4-O-Methylphloracetophenone. The Chemical Abstracts Service (CAS) has assigned the registry number 7507-89-3 to this compound.[2]

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physicochemical and spectroscopic data for 2,6-Dihydroxy-4-methoxyacetophenone is presented in the tables below. This information is crucial for its identification, purification, and application in experimental settings.

Table 1: Physicochemical Properties of 2,6-Dihydroxy-4-methoxyacetophenone

| Property | Value | Source |

| CAS Number | 7507-89-3 | [2] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 141 - 142 °C | [1] |

| logP (Computed) | 1.309 | [3] |

| Water Solubility (log10ws, Computed) | -1.35 mol/L | [3] |

| Boiling Point (Computed) | 674.51 K | [3] |

Table 2: Spectroscopic Data for 2,6-Dihydroxy-4-methoxyacetophenone

| Spectroscopy Type | Key Data Points | Source |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 167 | [1] |

| ¹³C NMR | Spectra available in public databases. | [1] |

| ¹H NMR | Spectra available in public databases. | |

| Infrared (IR) Spectroscopy | Spectra available in public databases. | [1] |

| Raman Spectroscopy | Spectra available in public databases. | [1] |

Synthesis and Experimental Protocols

The synthesis of 2,6-Dihydroxy-4-methoxyacetophenone can be achieved through several routes, typically involving the modification of a phloroglucinol or resorcinol precursor.

Synthetic Pathways

One reported method for the preparation of this compound involves the reaction of boiling aqueous potassium hydroxide on methyl 3-acetyl-2,4-dihydroxy-6-methoxybenzoate, which results in a quantitative yield.[4] An alternative approach is the reaction on 3-trichloroacetyl-2,6-dihydroxy-4-methoxyacetophenone.[4]

A general workflow for the synthesis and purification of acetophenone derivatives is outlined in the diagram below.

Caption: General workflow for the synthesis and analysis of 2,6-Dihydroxy-4-methoxyacetophenone.

Experimental Protocol: Antifungal Spore Germination Inhibition Assay

Given its known antifungal properties, a key experimental protocol for researchers is the assessment of its impact on fungal spore germination.

Objective: To determine the half-maximal effective concentration (ED50) of 2,6-Dihydroxy-4-methoxyacetophenone for the inhibition of fungal spore germination.

Materials:

-

2,6-Dihydroxy-4-methoxyacetophenone

-

Fungal spores (e.g., Botrytis cinerea, Phomopsis perniciosa)

-

Potato Dextrose Broth (PDB) or a suitable germination medium

-

Sterile distilled water

-

96-well microtiter plates

-

Microscope with a hemocytometer or Malassez cell

-

Incubator

Procedure:

-

Spore Suspension Preparation:

-

Harvest fungal spores from a mature culture into sterile distilled water.

-

Filter the suspension to remove mycelial fragments.

-

Adjust the spore concentration to a final density of 2 x 10³ spores/mL using a hemocytometer.[5]

-

-

Test Compound Preparation:

-

Prepare a stock solution of 2,6-Dihydroxy-4-methoxyacetophenone in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the germination medium to achieve a range of final concentrations to be tested.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the spore suspension to 50 µL of the diluted test compound solutions.[5]

-

Include positive (no compound) and negative (no spores) controls.

-

Each concentration should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate at a suitable temperature (e.g., 25°C) for a period sufficient for germination to occur in the positive control (typically 12-24 hours).

-

-

Data Collection and Analysis:

-

After incubation, observe the wells under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

For each well, count the number of germinated and non-germinated spores in a random sample of at least 100 spores.

-

Calculate the percentage of germination inhibition for each concentration using the formula: % Inhibition = [(Germination in control - Germination in treatment) / Germination in control] x 100

-

Determine the ED50 value by plotting the percentage of inhibition against the compound concentration.

-

Biological Activity and Potential Applications in Drug Development

2,6-Dihydroxy-4-methoxyacetophenone is a naturally occurring phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack.[4] Its primary reported biological activity is its antifungal effect.

Antifungal Activity

This compound has demonstrated significant inhibitory effects on the spore germination of various fungi. Notably, it is a potent germination inhibitor of Botrytis cinerea and also shows activity against Phomopsis perniciosa.[4]

Table 3: Antifungal Activity of 2,6-Dihydroxy-4-methoxyacetophenone

| Fungal Species | Activity Metric | Value | Source |

| Botrytis cinerea | ED₅₀ (Spore Germination) | 45 µM | [6] |

| Phomopsis perniciosa | ED₅₀ (Spore Germination) | 410 µM | [6] |

The potent antifungal properties of this molecule make it a valuable lead compound for the development of new agricultural fungicides or clinical antifungal agents.

Potential Anti-inflammatory and Anticancer Activities

While direct evidence for the anti-inflammatory or anticancer activities of 2,6-Dihydroxy-4-methoxyacetophenone is limited, studies on closely related phloroglucinol derivatives suggest potential in these areas. Phloroglucinols are known to possess anti-inflammatory properties, often by modulating key signaling pathways. For instance, phloroglucinol has been shown to regulate the AMPK/Nrf2/HO-1 signaling pathway in lipopolysaccharide-stimulated macrophages, leading to a reduction in pro-inflammatory mediators.[6][7] This suggests that 2,6-Dihydroxy-4-methoxyacetophenone may warrant investigation for similar activities.

The diagram below illustrates a proposed anti-inflammatory signaling pathway that could be modulated by phloroglucinol derivatives.

Caption: Proposed anti-inflammatory mechanism of phloroglucinol derivatives.

Furthermore, a derivative of this compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has been shown to induce cell cycle arrest in human colon adenocarcinoma cells, indicating potential for anticancer drug development.[8] These findings suggest that 2,6-Dihydroxy-4-methoxyacetophenone and its derivatives represent a promising scaffold for the discovery of new therapeutic agents.

References

- 1. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. 1-(2,6-DIHYDROXY-4-METHOXYPHENYL)ETHANONE | 7507-89-3 [chemicalbook.com]

- 5. 4.5. Fungal Spore Germination Inhibition Assay [bio-protocol.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Solubility and stability of 2,6-Dihydroxy-4-methoxyacetophenone in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 2,6-Dihydroxy-4-methoxyacetophenone. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the compound's physicochemical properties to inform formulation, analytical method development, and stability studies.

Introduction

2,6-Dihydroxy-4-methoxyacetophenone is a phenolic ketone that has garnered interest in various scientific fields. A thorough understanding of its solubility in different solvent systems and its stability under various environmental conditions is crucial for its practical application and the development of robust formulations. This guide synthesizes available data on its solubility and stability, provides detailed experimental protocols for its assessment, and visualizes key processes to facilitate comprehension.

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and the choice of solvent systems for analysis, formulation, and manufacturing.

Qualitative Solubility

2,6-Dihydroxy-4-methoxyacetophenone exhibits solubility in a range of organic solvents. The available qualitative data is summarized in the table below.

| Solvent Classification | Solvent | Solubility | Citation |

| Halogenated | Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] | |

| Esters | Ethyl Acetate | Soluble | [1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Ketones | Acetone | Soluble | [1] |

| Alcohols | Hot Methanol | Soluble | [2] |

| Aqueous | Water | Estimated at 2018 mg/L @ 25 °C | [3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

2,6-Dihydroxy-4-methoxyacetophenone

-

Selected solvents of high purity

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of 2,6-Dihydroxy-4-methoxyacetophenone to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the supernatant from any remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of 2,6-Dihydroxy-4-methoxyacetophenone in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that can be affected by various environmental factors.

Summary of Stability Data

The available stability data for 2,6-Dihydroxy-4-methoxyacetophenone and its close structural analog, 2,6-dihydroxyacetophenone, are summarized below.

| Condition | Observation | Compound Studied | Citation |

| Photostability | Photochemically stable in acetonitrile solution when irradiated at 366 nm, 254 nm, and >300 nm. | 2,6-dihydroxyacetophenone | |

| Thermal Stability | Thermally stable in the solid state. | 2,6-dihydroxyacetophenone | |

| Chemical Stability | Degrades in the presence of hydrogen peroxide under alkaline conditions (pH 10). | 2,6-dihydroxyacetophenone | [4] |

Note: Comprehensive studies on the stability of 2,6-Dihydroxy-4-methoxyacetophenone across a range of pH values and in different solvents over extended periods are not extensively reported in the literature.

Experimental Protocol for Stability Testing

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Materials:

-

2,6-Dihydroxy-4-methoxyacetophenone

-

High-purity solvents (e.g., water, methanol, acetonitrile)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Solution Preparation: Prepare stock solutions of 2,6-Dihydroxy-4-methoxyacetophenone in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl.

-

Alkaline Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.

-

Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.

-

Thermal Degradation: Expose the solid compound and solutions to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photodegradation: Expose the solid compound and solutions to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation at each time point.

-

Identify and, if possible, characterize the major degradation products.

-

References

- 1. 2',6'-Dihydroxy-4'-methoxyacetophenone | CAS:7507-89-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE CAS#: 90-24-4 [m.chemicalbook.com]

- 3. 2,6-dihydroxy-4-methoxyacetophenone, 7507-89-3 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide to its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxy-4-methoxyacetophenone is a naturally occurring phenolic compound identified as a phytoalexin in several plant species. This technical guide provides a comprehensive overview of its known biological activities, a plausible biosynthetic pathway, and its role in plant defense. Detailed, albeit hypothetical, experimental protocols for its extraction, characterization, and quantification are presented to facilitate further research. The guide also summarizes the available quantitative data on its bioactivities and explores its potential for applications in drug development. Signaling pathways involved in its production are discussed, and logical workflows are visualized to aid in understanding the complex biological processes.

Introduction

2,6-Dihydroxy-4-methoxyacetophenone, a member of the acetophenone class of organic compounds, is a significant plant metabolite with demonstrated biological activities. It is structurally related to 2',4',6'-trihydroxyacetophenone, with a methoxy group replacing the hydroxyl group at the 4' position[1]. This compound has been identified as a phytoalexin, a low molecular weight antimicrobial substance synthesized by plants in response to pathogenic attack or stress[1]. Its presence has been confirmed in plant species such as Sanguisorba minor (salad burnet) and Kalmia latifolia[1]. The growing interest in naturally derived compounds for pharmaceutical and agricultural applications underscores the importance of a detailed understanding of 2,6-Dihydroxy-4-methoxyacetophenone.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,6-Dihydroxy-4-methoxyacetophenone is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | [1] |

| CAS Number | 7507-89-3 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 141 - 142 °C | [1] |

| SMILES | CC(=O)C1=C(C=C(C=C1O)OC)O | [1] |

| InChI | InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 | [1] |

Biosynthesis in Plants

While the specific biosynthetic pathway for 2,6-Dihydroxy-4-methoxyacetophenone has not been fully elucidated in plants, a hypothetical pathway can be proposed based on the well-established phenylpropanoid pathway and the biosynthesis of related phloroglucinol derivatives.

The biosynthesis likely originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Through a series of enzymatic reactions in the phenylpropanoid pathway, L-phenylalanine is converted to p-coumaroyl-CoA. This intermediate serves as a key precursor for a wide array of phenolic compounds.

The formation of the acetophenone backbone is then hypothesized to proceed through a polyketide synthase (PKS)-mediated pathway. A chalcone synthase (CHS)-like enzyme could catalyze the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate. This intermediate would then undergo cyclization and aromatization to yield a phloroglucinol derivative, such as phloracetophenone. Subsequent enzymatic modifications, specifically hydroxylation and O-methylation, would lead to the final product. The methylation step is likely catalyzed by an O-methyltransferase (OMT) that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.

Physiological Role in Plants

Phytoalexin and Defense

2,6-Dihydroxy-4-methoxyacetophenone is recognized as a phytoalexin, playing a crucial role in the plant's defense mechanisms against pathogens[1]. Phytoalexins are antimicrobial compounds that are synthesized and accumulate in plants at the site of infection following exposure to microorganisms or other forms of stress. The production of this compound in the roots of Sanguisorba minor is induced by fungal inoculation, suggesting its direct involvement in combating root pathogens[2].

Allelopathy

While direct evidence for the allelopathic activity of pure 2,6-Dihydroxy-4-methoxyacetophenone is limited, extracts from Sanguisorba minor have demonstrated allelopathic effects, inhibiting the seed germination and initial growth of other plant species. Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. As a phenolic compound, it is plausible that 2,6-Dihydroxy-4-methoxyacetophenone contributes to the overall allelopathic potential of the plants that produce it.

Biological Activities and Potential Applications

2,6-Dihydroxy-4-methoxyacetophenone and its derivatives have shown a range of biological activities that are of interest for drug development.

Antimicrobial Activity

The primary reported biological activity of 2,6-Dihydroxy-4-methoxyacetophenone is its antifungal property. It has been shown to inhibit the spore germination of the pathogenic fungi Botrytis cinerea and Phomopsis perniciosa[2]. While comprehensive data on its antibacterial activity is lacking, extracts of Sanguisorba minor, which contains this compound, have demonstrated activity against various bacteria[3][4][5].

| Organism | Activity | Value | Reference |

| Botrytis cinerea | ED₅₀ (Spore Germination Inhibition) | 45 µM | [2] |

| Phomopsis perniciosa | ED₅₀ (Spore Germination Inhibition) | 410 µM | [2] |

Anticancer Potential

While there is no direct evidence of the anticancer activity of 2,6-Dihydroxy-4-methoxyacetophenone, several studies have demonstrated the cytotoxic effects of structurally related acetophenone and chalcone derivatives against various cancer cell lines. This suggests that 2,6-Dihydroxy-4-methoxyacetophenone could serve as a lead compound for the synthesis of novel anticancer agents.

| Compound | Cell Line | Activity | Value (µM) | Reference |

| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | IC₅₀ | 2.54 | [6] |

| 4'-hydroxy-2',6'-dimethoxychalcone | HepG2 (Hepatocarcinoma) | IC₅₀ | 58.63 | [6] |

| 2-hydroxy-4-methoxyacetophenone chalcone derivative (LY-2) | MCF-7 (Breast Cancer) | IC₅₀ | 4.61 - 9 | [7] |

| 2-hydroxy-4-methoxyacetophenone chalcone derivative (LY-8) | HT29 (Colorectal Cancer) | IC₅₀ | 4.61 - 9 | [7] |

| 2-hydroxy-4-methoxyacetophenone chalcone derivative (LY-10) | A549 (Lung Cancer) | IC₅₀ | 4.61 - 9 | [7] |

Signaling Pathways for Induction

The biosynthesis of phytoalexins, including 2,6-Dihydroxy-4-methoxyacetophenone, is tightly regulated by complex signaling networks within the plant. Upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), a signaling cascade is initiated.

A key signaling molecule involved in the induction of many phytoalexins is jasmonic acid (JA) . The perception of an elicitor at the cell surface leads to a cascade of events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events lead to the biosynthesis of jasmonic acid, which then acts as a secondary messenger to activate the expression of genes encoding the biosynthetic enzymes for phytoalexin production.

Experimental Protocols

The following are proposed, detailed methodologies for the extraction, purification, characterization, and quantification of 2,6-Dihydroxy-4-methoxyacetophenone based on established phytochemical techniques for similar compounds.

Extraction and Isolation from Sanguisorba minor Roots

Methodology:

-

Plant Material: Collect fresh roots of Sanguisorba minor, wash thoroughly, air-dry in the shade, and grind into a fine powder.

-

Extraction: Macerate the powdered root material with 80% methanol (1:10, w/v) at room temperature for 24 hours with occasional shaking. Repeat the extraction process three times.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, dichloromethane, and ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the target compound, to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light.

-

Purification: Combine the fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification by HPLC-DAD

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A linear gradient starting from 10% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of purified 2,6-Dihydroxy-4-methoxyacetophenone in methanol (1 mg/mL).

-

Calibration Curve: Prepare a series of standard solutions of different concentrations by diluting the stock solution.

-

Sample Preparation: Extract the plant material as described in the extraction protocol. Dilute the extract to an appropriate concentration with methanol and filter through a 0.45 µm syringe filter before injection.

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Quantify the amount of 2,6-Dihydroxy-4-methoxyacetophenone in the plant extract by comparing its peak area with the calibration curve.

Conclusion

2,6-Dihydroxy-4-methoxyacetophenone is a plant metabolite with significant potential, particularly due to its role as a phytoalexin with antifungal properties. While its full biosynthetic pathway and the specific signaling cascades that regulate its production are yet to be completely elucidated, the available information provides a strong foundation for future research. The proposed experimental protocols in this guide offer a starting point for researchers aiming to isolate, identify, and quantify this compound. Further investigation into its broader spectrum of biological activities, including its potential as an anticancer and allelopathic agent, is warranted and could lead to the development of new applications in medicine and agriculture.

References

- 1. Evaluation of Polyphenolic Composition and Antimicrobial Properties of Sanguisorba officinalis L. and Sanguisorba minor Scop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The key role of phloroglucinol O-methyltransferase in the biosynthesis of Rosa chinensis volatile 1,3,5-trimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sanguisorba minor Scop.: An Overview of Its Phytochemistry and Biological Effects | MDPI [mdpi.com]

- 6. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

Unveiling 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of 2,6-Dihydroxy-4-methoxyacetophenone, a naturally occurring phenolic compound with notable biological activities. This document details its discovery, methods for its isolation from natural sources, a plausible synthetic route, and its potential as an antifungal and anticancer agent. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding.

Introduction and Discovery

2,6-Dihydroxy-4-methoxyacetophenone, also known as 4-O-methylphloracetophenone, is a phytoalexin primarily discovered in the root tissues of Sanguisorba minor (salad burnet), a member of the Rosaceae family.[1][2] Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogenic attack. The identification of this compound was a significant step in understanding the defense mechanisms of Sanguisorba minor against fungal pathogens.[1] Subsequent studies have also reported its presence in other plant species, such as Kalmia latifolia. Its discovery has prompted further investigation into its biological properties, particularly its antifungal and potential anticancer activities.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and spectral data for 2,6-Dihydroxy-4-methoxyacetophenone is presented in Table 1. This data is crucial for its identification and characterization in both natural extracts and synthetic preparations.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| CAS Number | 7507-89-3 | |

| Appearance | Solid | |

| Melting Point | 141 - 142 °C | |

| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone |

Table 1: Physicochemical Properties of 2,6-Dihydroxy-4-methoxyacetophenone.

Isolation from Natural Sources

The primary natural source for the isolation of 2,6-Dihydroxy-4-methoxyacetophenone is the root of Sanguisorba minor.[1][2] The following is a detailed experimental protocol based on standard phytochemical isolation techniques.

Experimental Protocol: Isolation from Sanguisorba minor

Objective: To isolate 2,6-Dihydroxy-4-methoxyacetophenone from the root tissue of Sanguisorba minor.

Materials:

-

Dried and powdered roots of Sanguisorba minor

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Macerate 1 kg of dried, powdered roots of Sanguisorba minor with 5 L of methanol at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water and partition successively with n-hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, as phenolic compounds like acetophenones are typically soluble in this solvent.

-

Evaporate the ethyl acetate under reduced pressure to yield the crude ethyl acetate extract.

-

-

Column Chromatography:

-

Subject the crude ethyl acetate extract to silica gel column chromatography.

-

Prepare the column using a slurry of silica gel in n-hexane.

-

Load the extract onto the column and elute with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor by TLC, visualizing with UV light and a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

-

Purification:

-

Combine fractions showing the presence of the target compound (based on TLC comparison with a standard, if available, or by subsequent analysis).

-

Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

-

-

Characterization:

-

Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 2,6-Dihydroxy-4-methoxyacetophenone.

-

Caption: Workflow for the isolation of 2,6-Dihydroxy-4-methoxyacetophenone.

Chemical Synthesis

While the compound is naturally occurring, chemical synthesis provides a reliable and scalable alternative for obtaining larger quantities for research and development. The following is a plausible multi-step synthesis protocol based on established organic chemistry reactions for similar phenolic compounds.

Proposed Synthetic Pathway

A likely synthetic route starts from phloroglucinol, which is first monomethylated, followed by a Friedel-Crafts acylation.

Caption: Proposed synthetic route to 2,6-Dihydroxy-4-methoxyacetophenone.

Experimental Protocol: Synthesis

Objective: To synthesize 2,6-Dihydroxy-4-methoxyacetophenone.

Step 1: Synthesis of 1,3-Dihydroxy-5-methoxybenzene

-

Materials: Phloroglucinol, dimethyl sulfate, sodium hydroxide, diethyl ether.

-

Procedure:

-

Dissolve phloroglucinol in a solution of sodium hydroxide in water at a low temperature (0-5 °C).

-

Slowly add dimethyl sulfate dropwise while maintaining the temperature and pH.

-

Stir the reaction mixture for several hours at room temperature.

-

Acidify the reaction mixture with dilute HCl and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Step 2: Synthesis of 2,6-Dihydroxy-4-methoxyacetophenone

-

Materials: 1,3-Dihydroxy-5-methoxybenzene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure:

-

Suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.

-

Add acetyl chloride dropwise to the suspension at 0 °C.

-

Add a solution of 1,3-Dihydroxy-5-methoxybenzene in dry DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,6-Dihydroxy-4-methoxyacetophenone.

-

Biological Activities and Potential Applications

2,6-Dihydroxy-4-methoxyacetophenone has demonstrated significant biological activities, particularly as an antifungal and potential anticancer agent.

Antifungal Activity

As a phytoalexin, 2,6-Dihydroxy-4-methoxyacetophenone exhibits notable antifungal properties. It has been shown to be a strong inhibitor of spore germination in Botrytis cinerea, a common plant pathogen.[3] The antifungal efficacy against two non-pathogenic fungi is summarized in Table 2.

| Fungal Species | ED₅₀ (μM) | Reference |

| Botrytis cinerea | 45 | [3] |

| Phomopsis perniciosa | 410 | [3] |

Table 2: Antifungal Activity of 2,6-Dihydroxy-4-methoxyacetophenone.

The mechanism of its antifungal action is likely related to the disruption of fungal cell membrane integrity or inhibition of key enzymes involved in germination and growth.

Anticancer Potential

While direct studies on the anticancer activity of 2,6-Dihydroxy-4-methoxyacetophenone are limited, related compounds have shown promising results. For instance, a structurally similar compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, exhibited good cytotoxic effects against the HT-29 human colon adenocarcinoma cell line in a dose- and time-dependent manner.[4] This compound was found to induce apoptosis and cause G0/G1 cell cycle arrest.[4] Another related compound, 2,4',6-trihydroxy-4-methoxybenzophenone, also showed inhibitory effects on HT-29 cells with IC₅₀ values of 172 µM, 144 µM, and 122 µM after 24, 48, and 72 hours of treatment, respectively.[5] These findings suggest that 2,6-Dihydroxy-4-methoxyacetophenone may also possess anticancer properties worthy of further investigation.

Derivatives of similar phenolic compounds, such as chalcones, have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways like PI3K/Akt/mTOR.

References

Navigating the Unknown: A Health and Safety Guide for 2,6-Dihydroxy-4-methoxyacetophenone